molecular formula C14H10N2O6 B14466016 9,10-Anthracenedione, 1,8-dihydroxy-4,5-bis(hydroxyamino)- CAS No. 66304-06-1

9,10-Anthracenedione, 1,8-dihydroxy-4,5-bis(hydroxyamino)-

Cat. No.: B14466016
CAS No.: 66304-06-1
M. Wt: 302.24 g/mol
InChI Key: FPUDAULSFOCVJT-UHFFFAOYSA-N
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Description

9,10-Anthracenedione, 1,8-dihydroxy-4,5-bis(hydroxyamino)- is a derivative of anthraquinone, a class of aromatic organic compounds. This compound is known for its unique chemical structure, which includes two hydroxyamino groups and two hydroxyl groups attached to the anthracenedione core. This structure imparts distinct chemical and physical properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,10-Anthracenedione, 1,8-dihydroxy-4,5-bis(hydroxyamino)- typically involves the nitration of anthraquinone derivatives followed by reduction. The nitration process introduces nitro groups into the anthraquinone structure, which are subsequently reduced to hydroxyamino groups. The hydroxyl groups are introduced through hydroxylation reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing catalysts and specific reaction conditions to ensure high yield and purity. The choice of solvents, temperature, and pressure conditions are optimized to facilitate the reactions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

9,10-Anthracenedione, 1,8-dihydroxy-4,5-bis(hydroxyamino)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydroxyamino groups to amino groups.

    Substitution: The hydroxyl and hydroxyamino groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, hydrogen gas with a catalyst.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

    Oxidation Products: Quinones and other oxidized anthraquinone derivatives.

    Reduction Products: Aminoanthraquinones.

    Substitution Products: Halogenated or alkylated anthraquinone derivatives.

Scientific Research Applications

9,10-Anthracenedione, 1,8-dihydroxy-4,5-bis(hydroxyamino)- has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for synthesizing various anthraquinone derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in developing new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 9,10-Anthracenedione, 1,8-dihydroxy-4,5-bis(hydroxyamino)- involves its interaction with molecular targets such as enzymes and receptors. The hydroxyamino and hydroxyl groups can form hydrogen bonds and interact with active sites of enzymes, modulating their activity. The compound’s redox properties also play a role in its biological effects, influencing cellular redox balance and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    9,10-Anthracenedione:

    1,8-Dihydroxy-9,10-anthracenedione: A hydroxylated derivative of anthraquinone.

    1,4-Dihydroxy-9,10-anthracenedione: Another hydroxylated derivative with different substitution patterns.

Uniqueness

9,10-Anthracenedione, 1,8-dihydroxy-4,5-bis(hydroxyamino)- is unique due to the presence of both hydroxyamino and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in other anthraquinone derivatives, making it a valuable compound for research and industrial applications.

Properties

CAS No.

66304-06-1

Molecular Formula

C14H10N2O6

Molecular Weight

302.24 g/mol

IUPAC Name

4-(hydroxyamino)-5-nitrosoanthracene-1,8,9,10-tetrol

InChI

InChI=1S/C14H10N2O6/c17-7-3-1-5(15-21)9-11(7)14(20)12-8(18)4-2-6(16-22)10(12)13(9)19/h1-4,15,17-21H

InChI Key

FPUDAULSFOCVJT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1NO)C(=C3C(=CC=C(C3=C2O)O)N=O)O)O

Origin of Product

United States

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